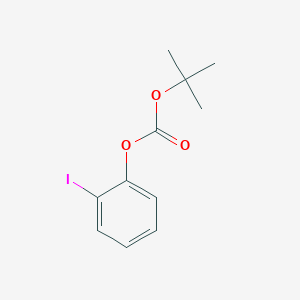![molecular formula C15H26Cl3NSi B14256235 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole CAS No. 473937-60-9](/img/structure/B14256235.png)
1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole is an organosilicon compound characterized by the presence of a trichlorosilyl group attached to an undecyl chain, which is further connected to a pyrrole ring. This compound is notable for its unique chemical structure, which combines the properties of both silicon and organic moieties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole typically involves a multi-step process. One common method includes the hydrosilylation of 10-undecen-1-yl-2-bromo-2-methylpropionate with trichlorosilane in the presence of Karstedt’s catalyst. The reaction is carried out under an inert atmosphere, usually argon, to prevent unwanted side reactions. The product is then purified through distillation or chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form corresponding pyrrole oxides.
Reduction: The trichlorosilyl group can be reduced to form silane derivatives.
Substitution: The trichlorosilyl group can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrole ring can yield pyrrole oxides, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is employed in the modification of biological surfaces to enhance biocompatibility and reduce fouling.
Medicine: It is investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole involves its ability to form strong covalent bonds with various substrates. The trichlorosilyl group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification applications, where the compound imparts desired chemical and physical properties to the substrate.
Comparación Con Compuestos Similares
- 11-(Trichlorosilyl)undecyl-2-bromo-2-methylpropanoate
- 11-(Trichlorosilyl)undecyl-2-hydroxy-2-methylpropanoate
Comparison: 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole is unique due to the presence of the pyrrole ring, which imparts additional reactivity and functionality compared to similar compounds. The pyrrole ring can participate in various chemical reactions, making this compound more versatile for specific applications.
Propiedades
Número CAS |
473937-60-9 |
|---|---|
Fórmula molecular |
C15H26Cl3NSi |
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
trichloro(11-pyrrol-1-ylundecyl)silane |
InChI |
InChI=1S/C15H26Cl3NSi/c16-20(17,18)15-11-7-5-3-1-2-4-6-8-12-19-13-9-10-14-19/h9-10,13-14H,1-8,11-12,15H2 |
Clave InChI |
PXGHHPHOZWVNAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)CCCCCCCCCCC[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


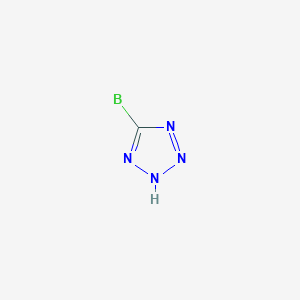
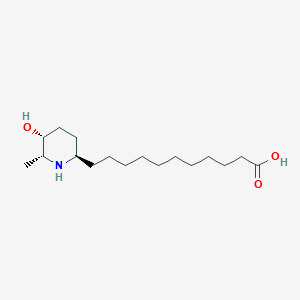
![2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene](/img/structure/B14256177.png)

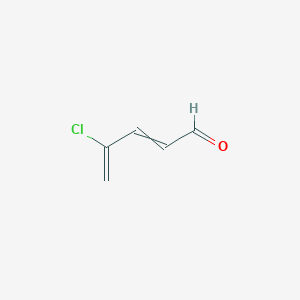
![N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N'-tert-butylurea](/img/structure/B14256190.png)
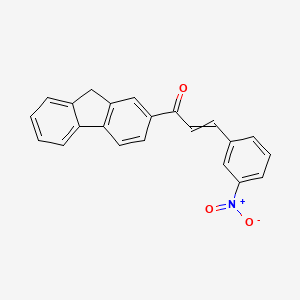
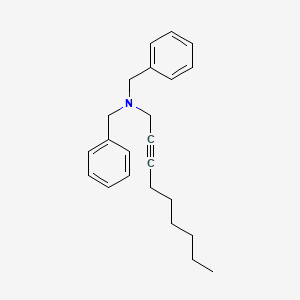
![4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde](/img/structure/B14256215.png)
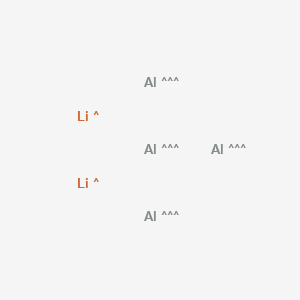
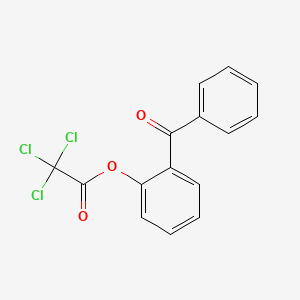
![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
